2-ブロモ-4,6-ジニトロアニリン

概要

説明

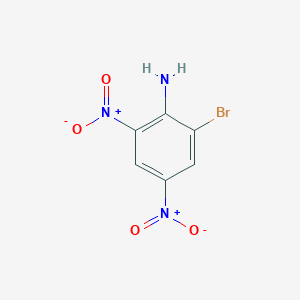

2-bromo-4,6-dinitroaniline is a bright yellow powder. (NTP, 1992)

科学的研究の応用

大気化学

BNAは、都市環境における家庭用ダスト汚染物質として特定されています。ある研究では、BNAの大気酸化メカニズムとOHラジカルによる反応速度が調査されています。 この研究は、BNAの環境への影響を理解し、都市の大気質への影響を軽減するための戦略を開発するために不可欠です .

環境科学

BNAとOHラジカルの反応性は、大気化学反応におけるその潜在的な役割を示唆しています。 その反応経路の研究は、大気中の粒子状物質の重要な成分である二次有機エアロゾルの形成についての洞察を提供することができます .

量子化学

量子化学的手法を用いて、BNAの酸化の反応経路と反応速度を研究してきました。 これには、さまざまな反応ステップのエネルギー量と実現可能性を探ることが含まれ、環境におけるBNAの挙動を予測するために不可欠です .

毒性学

BNAは、アゾ染料分散ブルー79の代謝産物です。 ラットのモノクローナル抗体によって認識されることから、その潜在的な生物活性が示され、その安全性プロファイルを評価するための毒性学的研究が必要とされています .

変異原性試験

BNAは、生物発光性サルモネラ逆変異試験のインターラボ評価におけるモデル化学物質として使用されています。 この試験は、変異原性を検出するように設計されており、BNAはこの文脈における変異原性試験の信頼性と正確性を確保するために不可欠です .

化学合成

有機ビルディングブロックとして、BNAは複雑な有機化合物の合成に利用できます。 その化学構造はさまざまな反応を可能にするため、合成有機化学において貴重な化合物となっています .

材料科学

BNAの反応性や安定性などの特性は、特にアゾ染料を含む材料の劣化を研究するための候補となっています。 これにより、より耐久性があり、環境に優しい材料の開発につながる可能性があります .

製薬研究

他のアニリン誘導体との構造的類似性から、BNAは製薬用途で探求することができます。 生物分子との相互作用は、新しい薬物や治療薬の発見につながる可能性があります .

作用機序

Target of Action

The primary target of 2-Bromo-4,6-dinitroaniline (BNA) is the OH radical . BNA is identified as a domestic-dust pollutant in urban environments, with deleterious atmospheric effects . It is also an important metabolite of the azo dye Disperse Blue 79 .

Mode of Action

BNA interacts with its target, the OH radical, through an OH-addition reaction . This reaction is energetically more favorable than H-atom abstraction at the –NH 2 group and carbon atoms (C3 and C5) of BNA by OH radicals . The rate constant for the favorable initial OH-addition reactions was calculated over the temperature range of 278 to 1000 K .

Biochemical Pathways

The subsequent reactions for the favorable BNA-OH adduct intermediate with O2, HO2, and NO radicals are studied . The possible end products from this BNA-oxidation reaction include various compounds such as 2-amino-3-bromo-6-hydroperoxy-5-methyl-1-nitro-cyclohexa-2,4 dienol . Transcriptomic and metabolomic analyses revealed broad perturbations in gene transcripts and metabolites involved in the representative pathways of liver inflammation, steatosis, and cholestasis .

Pharmacokinetics

It is known that bna is rapidly distributed throughout the tissues and shows no marked affinity for any particular tissue . The whole-body half-life of BNA is approximately 7 hours .

Result of Action

BNA significantly triggers hepatotoxicity, upregulates toxicity indicators, and induces systemic inflammation, dyslipidemia, and bile acid (BA) synthesis . It also reduces the relative abundances of beneficial gut microbial taxa (e.g., Ruminococcaceae and Akkermansia muciniphila), which further contributes to the inflammatory response, lipid accumulation, and BA synthesis in the enterohepatic circulation .

Action Environment

BNA is identified as a domestic-dust pollutant in urban environments . The observed effect concentrations of BNA were comparable to the highly contaminated wastewaters, showcasing BNA’s hepatotoxic effects at environmentally relevant concentrations . It is also important to note that BNA is a widespread azo-dye-related hazardous pollutant .

生化学分析

Biochemical Properties

2-Bromo-4,6-dinitroaniline is recognized by all rat monoclonal antibodies . It is involved in the production and degradation of Disperse blue 79

Cellular Effects

The reported adverse effects of 2-Bromo-4,6-dinitroaniline are limited to mutagenicity, genotoxicity, endocrine disruption, and reproductive toxicity . It has been observed to trigger hepatotoxicity, systemic inflammation, dyslipidemia, and bile acid synthesis

Molecular Mechanism

It is known to be involved in the oxidation process mediated by OH radicals

Temporal Effects in Laboratory Settings

After 28 days of oral administration in rats, 100 mg/kg of 2-Bromo-4,6-dinitroaniline significantly triggered hepatotoxicity, upregulated toxicity indicators, and induced systemic inflammation, dyslipidemia, and bile acid synthesis

Dosage Effects in Animal Models

In animal models, specifically rats, 100 mg/kg of 2-Bromo-4,6-dinitroaniline significantly triggered hepatotoxicity after 28 days of oral administration

生物活性

2-Bromo-4,6-dinitroaniline (BDNA), a compound with the CAS number 1817-73-8, is recognized for its significant biological activities, particularly its mutagenic and toxicological properties. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₄BrN₃O₄

- Molecular Weight : 262.02 g/mol

- Appearance : Bright yellow to orange powder

- Solubility : Insoluble in water; sensitive to air exposure

BDNA is a halogenated and nitrated amine derived from azo dyes, particularly Disperse Blue 79. Its structure contributes to its reactivity and biological activity.

Mutagenicity and Toxicity

BDNA has been extensively studied for its mutagenic potential. It has been used as a model chemical in assays such as the Salmonella reverse mutation assay , which evaluates mutagenicity by detecting mutations induced by chemical exposure. The results indicate that BDNA can cause genetic alterations in bacterial strains, highlighting its potential as a mutagenic agent .

Case Study: Hepatotoxicity

A recent study assessed the hepatotoxic effects of BDNA through a multi-omics approach involving transcriptomic and metabolomic analyses. Male F344 rats were administered BDNA at a dose of 100 mg/kg for 28 days. The findings revealed:

- Increased liver toxicity indicators : Hepatic index (HSI), alanine aminotransferase (ALT), and arginase 1 (ARG1) levels were significantly elevated.

- Systemic inflammation : Markers such as G-CSF, MIP-2, RANTES, and VEGF were upregulated.

- Dyslipidemia : Alterations in total cholesterol (TC) and triglycerides (TG) were noted.

- Cholestasis markers : Bile acids (CA, GCA, GDCA) were synthesized in increased amounts.

The study concluded that BDNA exposure leads to significant liver damage and inflammation, suggesting potential risks associated with environmental exposure to this compound .

The biological activity of BDNA is attributed to several mechanisms:

- Genotoxicity : BDNA induces DNA damage through oxidative stress mechanisms, leading to mutations.

- Endocrine disruption : The compound has been implicated in disrupting hormonal pathways, affecting reproductive health.

- Inflammatory response : Exposure triggers inflammatory pathways that exacerbate tissue damage, particularly in the liver .

Comparative Toxicity Analysis

The following table summarizes the biological effects of BDNA compared to other known toxic compounds:

特性

IUPAC Name |

2-bromo-4,6-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O4/c7-4-1-3(9(11)12)2-5(6(4)8)10(13)14/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMDHCLJYMVBNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O4 | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024646 | |

| Record name | 2-Bromo-4,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromo-4,6-dinitroaniline is a bright yellow powder. (NTP, 1992), Yellow solid; [HSDB] Powder; [MSDSonline] | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromo-4,6-dinitroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN HOT ACETIC ACID; VERY SOL IN HOT ALCOHOL & ACETONE | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW NEEDLES FROM ACETIC ACID OR ALCOHOL | |

CAS No. |

1817-73-8 | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromo-4,6-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,6-dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-bromo-4,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromo-4,6-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4,6-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105X73C593 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

307 to 309 °F (NTP, 1992), 153 °C | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19901 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BROMO-4,6-DINITROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。